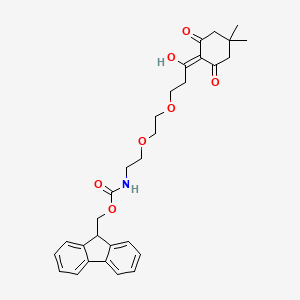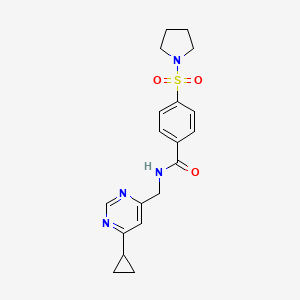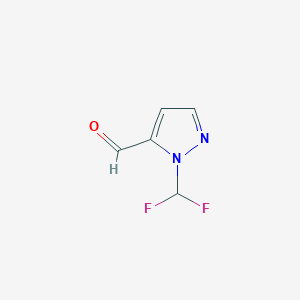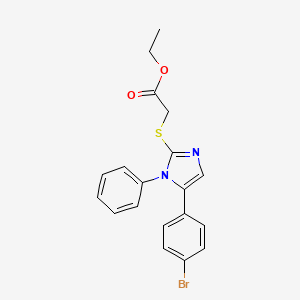amine hydrochloride CAS No. 2228653-31-2](/img/structure/B2762877.png)
[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
Pyrazole synthesis involves a variety of methods. One approach involves the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The specific synthesis process for “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” is not available in the retrieved information.Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized to understand their chemical structures and properties. For instance, Titi et al. (2020) detailed the synthesis, characterization, and X-ray crystal study of various pyrazole derivatives, identifying their potential as antitumor, antifungal, and antibacterial agents. The study employed a range of analytical techniques, including FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, to elucidate the structures of these compounds (Titi et al., 2020).
Chemoselective Amination
Research by Shen et al. (2010) focused on the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, demonstrating selective amination processes under specific conditions. This study provides insights into synthetic methodologies that can be applied to the synthesis of related pyrazole compounds (Shen et al., 2010).
Corrosion Inhibition
Khaled et al. (2012) explored the inhibitive action of 4-methyl pyrazole against the corrosion of iron in hydrochloric acid solutions, highlighting the potential of pyrazole derivatives as corrosion inhibitors. The study utilized potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to demonstrate the efficiency of pyrazole compounds in protecting metal surfaces (Khaled et al., 2012).
Catalytic Applications
Field et al. (2003) investigated the catalytic properties of a cationic Ir(I) complex in the hydroamination and hydrosilation of 4-pentyn-1-amine, illustrating the utility of pyrazole-based ligands in facilitating these reactions. This research underscores the potential of pyrazole derivatives in catalysis, offering efficient and selective methods for organic synthesis (Field et al., 2003).
Biological Activity
Patel et al. (2019) synthesized functionalized pyrazolodihydropyridine cores using a green and one-pot method, evaluating their pharmacological activities. This study exemplifies the potential of pyrazole derivatives in drug discovery, showcasing their effectiveness against various bacterial and fungal strains as well as their antiproliferative properties (Patel et al., 2019).
Orientations Futures
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides . Therefore, “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” and similar compounds may have potential applications in the development of new agrochemicals.
Propriétés
IUPAC Name |
1-(4-chloro-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHWPUMDLEUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)


